molecular formula C11H12ClN3OS2 B14865448 5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B14865448
M. Wt: 301.8 g/mol
InChI Key: IEEQWFSPJXPARR-UHFFFAOYSA-N
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Description

5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole

Uniqueness

5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12ClN3OS2

Molecular Weight

301.8 g/mol

IUPAC Name

5-[3-(2-chlorophenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H12ClN3OS2/c12-8-4-1-2-5-9(8)16-6-3-7-17-11-15-14-10(13)18-11/h1-2,4-5H,3,6-7H2,(H2,13,14)

InChI Key

IEEQWFSPJXPARR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCSC2=NN=C(S2)N)Cl

Origin of Product

United States

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